molecular formula C5H13ClN2O B14028182 Morpholin-2-ylmethanamine hydrochloride

Morpholin-2-ylmethanamine hydrochloride

Cat. No.: B14028182
M. Wt: 152.62 g/mol
InChI Key: KHXKUYVTCGGVIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of morpholine with formaldehyde and ammonium chloride. The reaction typically occurs under mild conditions, with the use of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyrrolidine
  • 2-(Aminomethyl)piperidine
  • 2-(Aminomethyl)tetrahydrofuran

Uniqueness

Morpholin-2-ylmethanamine hydrochloride is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack .

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

morpholin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H

InChI Key

KHXKUYVTCGGVIK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CN.Cl

Origin of Product

United States

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